2-(Dimethylamino)-1,4-dihydropurin-6-one
Description
2-(Dimethylamino)-1,4-dihydropurin-6-one is a purine derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at position 2 and a partially reduced purine ring system (1,4-dihydro configuration). This structural modification distinguishes it from canonical purines like adenine or guanine, imparting unique physicochemical and biological properties. For example, dimethylamino groups are known to influence electron density in aromatic systems, affecting solubility, hydrogen bonding, and interactions in polymerization or biological systems .
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(dimethylamino)-1,4-dihydropurin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3,5H,1-2H3,(H,10,11,13) |
InChI Key |
KFJSNJVBIIPGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2C(=NC=N2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,4-dihydropurin-6-one typically involves the reaction of appropriate purine derivatives with dimethylamine under controlled conditions. One common method includes the use of dimethylamine hydrochloride in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction at the desired position on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,4-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Dimethylamino)-1,4-dihydropurin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,4-dihydropurin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Position 2 Modifications in Purines
The dimethylamino group at position 2 differentiates this compound from other purine derivatives:
- 2-Thioadenine (): Replaces the oxygen at position 6 with sulfur and has a mercapto (-SH) group at position 2. This thiol group enhances nucleophilicity, making it useful in metal coordination chemistry, unlike the electron-donating dimethylamino group .
- 2-Iodoadenine (): Features an iodine atom at position 2, which introduces steric bulk and alters electronic properties. Iodo-substituted purines are often used in radiopharmaceuticals due to iodine’s isotopic versatility, whereas dimethylamino groups may enhance solubility in organic matrices .
- 2-Aminopurine (): A fluorescent analog with an amino (-NH₂) group at position 2.
Dihydro Purine Derivatives
- 2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one (): Shares a dihydro configuration but has a methyl group at position 7 and an amino group at position 2.
Comparative Data Table
Research Findings and Mechanistic Insights
- This contrasts with electron-withdrawing groups (e.g., -I in 2-iodoadenine), which reduce ring reactivity .
- Biological Implications: Dimethylamino groups may improve membrane permeability compared to polar substituents (e.g., -OH or -NH₂), as seen in drug design for CNS-targeting molecules ( references similar dimethylaminoethyl moieties in desvenlafaxine) .
- Polymer Compatibility: In resin systems, amine concentration ratios (e.g., 1:1 vs. 1:2 camphorquinone/amine) significantly affect mechanical properties. The target compound’s dihydro structure might reduce rigidity, favoring flexible polymer networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
